N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
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Properties
Molecular Formula |
C19H19N3O2S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-13-6-4-5-12(9-13)22-16(23)10-25-18-17-14-7-2-3-8-15(14)26-19(17)21-11-20-18/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,22,23) |
InChI Key |
FMXPJTHRNUVSJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Biological Activity
N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.4 g/mol
- IUPAC Name : N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
The compound features a complex structure that includes a methoxyphenyl group and a tetrahydrobenzothienopyrimidine moiety, contributing to its unique biological activities.
Anticancer Activity
Research has indicated that compounds similar to N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of benzothieno[2,3-d]pyrimidines can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. Specific studies have demonstrated IC50 values in the micromolar range against human breast (MCF-7) and lung (A549) cancer cell lines .
The mechanisms through which N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
- Antioxidant Activity : Potential reduction of oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Effectiveness (IC50 or MIC) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | |
| Anticancer | A549 (Lung Cancer) | ~15 µM | |
| Antimicrobial | Helicobacter pylori | Effective |
Notable Research Findings
- A study highlighted the cytotoxic effects of related compounds on tumor cells, revealing a structure-activity relationship that suggests modifications to the methoxy group can enhance potency .
- Another investigation into the antimicrobial properties indicated that compounds with similar scaffolds showed promising results against resistant bacterial strains .
Scientific Research Applications
Anticancer Applications
Research indicates that N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibits notable cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. Specific studies have shown IC50 values in the micromolar range against:
- MCF-7 (Breast Cancer) : ~10 µM
- A549 (Lung Cancer) : ~15 µM
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
- Antioxidant Activity : Potential reduction of oxidative stress in cells.
Antimicrobial Applications
N-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has also been evaluated for its antimicrobial properties.
- Activity Against Helicobacter pylori : Preliminary studies suggest effectiveness against this pathogen, which is known to be resistant to multiple antibiotics.
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Effectiveness (IC50 or MIC) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | |
| Anticancer | A549 (Lung Cancer) | ~15 µM | |
| Antimicrobial | Helicobacter pylori | Effective |
Notable Research Findings
- Cytotoxic Effects : A study highlighted the cytotoxic effects of related compounds on tumor cells, revealing a structure-activity relationship that suggests modifications to the methoxy group can enhance potency.
- Antimicrobial Properties : Investigation into the antimicrobial properties indicated that compounds with similar scaffolds showed promising results against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
